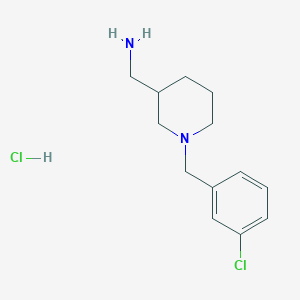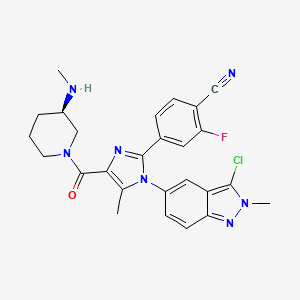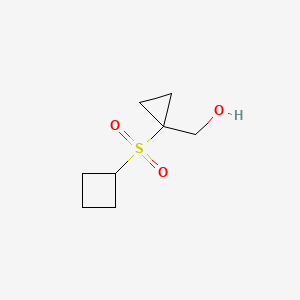
6-Bromo-2,3-difluoro-4-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,3-difluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H5BrF2O3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-difluoro-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2,3-difluoro-4-methoxybenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
化学反応の分析
Types of Reactions
6-Bromo-2,3-difluoro-4-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds with diverse functional groups.
科学的研究の応用
6-Bromo-2,3-difluoro-4-methoxybenzoic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-Bromo-2,3-difluoro-4-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation under the influence of catalysts and reagents. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
2,6-Difluoro-4-methoxybenzoic acid: Similar structure but lacks the bromine atom.
6-Bromo-3,4-difluoro-2-nitrophenol: Contains additional nitro group and different substitution pattern.
4-Bromo-2,6-difluorobenzotrifluoride: Different functional groups and substitution pattern.
Uniqueness
6-Bromo-2,3-difluoro-4-methoxybenzoic acid is unique due to the specific combination of bromine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
特性
分子式 |
C8H5BrF2O3 |
|---|---|
分子量 |
267.02 g/mol |
IUPAC名 |
6-bromo-2,3-difluoro-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H5BrF2O3/c1-14-4-2-3(9)5(8(12)13)7(11)6(4)10/h2H,1H3,(H,12,13) |
InChIキー |
HWIUFVDRUKQCOS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1F)F)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15226965.png)
![Ethyl 2-oxo-2-(8-oxospiro[4.5]decan-7-yl)acetate](/img/structure/B15226970.png)
![(3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B15226982.png)


![(R)-6-Methyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B15226993.png)

![(1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15227017.png)
![4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15227025.png)

![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B15227043.png)

